5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the chemical formula C₆H₂Cl₂FN₃ and a molecular weight of 206.00 g/mol. It is classified as a pyrazolo[1,5-a]pyrimidine derivative, which is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The compound is identified by its CAS number 1159196-39-0 and has gained attention due to its biological activity and structural properties.
The synthesis of 5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. A common synthetic route begins with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide to yield a dihydroxy intermediate. This intermediate undergoes chlorination using phosphorus oxychloride to produce the dichlorinated derivative, which can then be further modified through nucleophilic substitution reactions to introduce the fluorine atom at position 2.
The molecular structure of 5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine features a fused bicyclic system comprising a pyrazole and pyrimidine ring. The presence of two chlorine atoms at positions 5 and 7, along with a fluorine atom at position 2, contributes to its unique reactivity and potential biological activities.
The compound can participate in various chemical reactions due to its reactive halogen substituents. Notable reactions include:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yields and selectivity .
The mechanism of action for 5,7-dichloro-2-fluoropyrazolo[1,5-a]pyrimidine is primarily linked to its role as an inhibitor in various biological pathways. It has been studied for its potential effects on kinase pathways, where it may function as an inhibitor by binding to active sites and preventing substrate interaction.
Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to enhanced potency against specific targets, making it a valuable scaffold for drug design .
The compound's high molar refractivity (43.01) suggests significant polarizability, which may influence its interactions in biological systems .
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine has several notable applications:
The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged scaffold in modern drug discovery, characterized by a fused, planar bicyclic structure that integrates pyrazole and pyrimidine rings. This architecture provides exceptional versatility for structural diversification, enabling precise modulation of electronic properties, lipophilicity, and molecular conformation. The scaffold’s significance is evidenced by its presence in commercial therapeutics such as Indiplon (sedative), Zaleplon (anxiolytic), and Dorsomorphin (bone morphogenetic protein inhibitor), which exploit its capacity for target engagement via hydrogen bonding, π-stacking, and hydrophobic interactions [6]. Recent advancements have highlighted its prominence in oncology, particularly as a protein kinase inhibitor (PKI) platform, where its rigid geometry mimics purine nucleotides to competitively occupy ATP-binding sites [5] [6].
Halogenation—particularly chloro and fluoro substitutions—confers strategic advantages to PP-based pharmacophores. Chlorine atoms at the 5- and 7-positions enhance binding affinity through:
Fluorine at position 2 introduces distinct physicochemical benefits:
These halogen-driven properties enable precise optimization of pharmacokinetic profiles while maintaining target engagement, positioning halogenated PPs as critical warheads in kinase inhibitor design [5] [8].
5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine (CAS# 1159196-39-0; MW: 206.01 g/mol; Formula: C₆H₂Cl₂FN₃) features a halogen-rich framework that balances reactivity and stability. Key molecular descriptors include:
Table 1: Molecular Properties of 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine
Property | Value | Significance |
---|---|---|
Molecular Weight | 206.01 g/mol | Ideal for cell permeability (Rule of 5 compliant) |
Hydrogen Bond Acceptors | 5 (N₃F) | Target engagement via H-bonding |
Hydrogen Bond Donors | 0 | Enhanced membrane penetration |
logP (Predicted) | ~2.8 | Balanced lipophilicity for oral absorption |
Halogen Pattern | 5,7-Cl₂; 2-F | Synergistic electronic and steric effects |
The molecule’s synthetic accessibility (commercially available at 95–97% purity [2] [9]) and divergent reactivity at C5 and C7 make it a versatile synthon for combinatorial libraries. Its SMILES notation (FC₁=NN₂C(Cl)=CC(Cl)=NC₂=C₁) and InChIKey (YNPVKHLNGVZWQX-UHFFFAOYSA-N) confirm regiochemical precision [3] [4].
This compound serves as a multifunctional building block due to differential halogen reactivity:
Table 2: Synthetic Applications of 5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine
Reaction Type | Conditions | Product Class | Application |
---|---|---|---|
SNAr at C7 | Aliphatic amines, 60–80°C | 7-Amino-5-chloro-2-fluoro-PP derivatives | Kinase hinge-binding motifs |
Suzuki Coupling at C5 | Arylboronic acids, Pd(dppf)Cl₂ | 5-Aryl-7-chloro-2-fluoro-PP derivatives | Hydrophobic pocket optimization |
One-Pot Tandem Functionalization | Amine then boronic acid | 5,7-Disubstituted-PPs | Library synthesis for HTS |
Notably, Yamagami’s POCl₃-mediated cyclization of 5-amino-3-hetarylpyrazoles with malonic acid derivatives provides efficient access to gram-scale quantities [6], while microwave-assisted routes reduce reaction times from hours to minutes [6].
The compound’s pharmacophore drives multimodal kinase inhibition:
Clinical validation is exemplified by CFI-402257—a TTK inhibitor derived from this scaffold—currently in IND-enabling studies (TTK Ki = 0.1 nM; >260-kinase selectivity) [8]. Similarly, Zanubrutinib precursors exploit C5/C7 derivatization for Bruton’s tyrosine kinase inhibition [6].
Despite progress, critical challenges persist:
Table 3: Key Kinase Targets of 5,7-Dichloro-2-fluoro-PP Derivatives
Kinase Target | Biological Role | Inhibitor Example | Potency (IC₅₀/Ki) | Therapeutic Area |
---|---|---|---|---|
TTK | Chromosomal segregation | CFI-402257 | 0.1 nM | Breast cancer |
EGFR | Cell proliferation signaling | Analogues of 7, 8 | <50 nM | NSCLC |
B-Raf/MEK | MAPK pathway activation | Derivatives from 20a–ac | ~100 nM | Melanoma |
IRAK4 | Innate immune signaling | WO2017108723A2 compounds | Sub-μM | Autoimmune disorders |
Future research must prioritize:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1